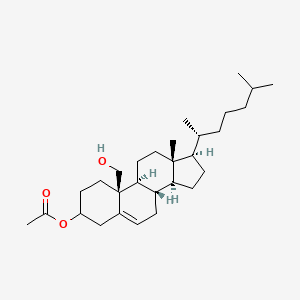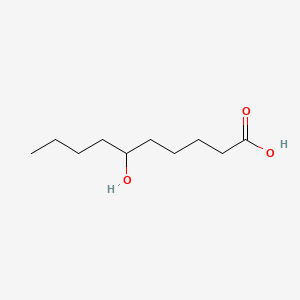
Decanoic acid, 6-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of decanoic acid, 6-hydroxy-, can be achieved through several methods. One common approach involves the hydroxylation of decanoic acid using specific catalysts and reaction conditions. For instance, the use of cytochrome P450 enzymes in a whole-cell catalytic biosynthesis system has been reported to efficiently produce 6-hydroxydecanoic acid . This method involves the hydroxylation of decanoic acid at the sixth carbon position, resulting in the formation of the desired compound.
Industrial Production Methods: Industrial production of decanoic acid, 6-hydroxy-, can be achieved through biocatalysis, which offers high selectivity and environmental friendliness compared to traditional chemical synthesis methods . The use of engineered microorganisms, such as Escherichia coli, in a two-step continuous biosynthesis process has been shown to yield significant amounts of 6-hydroxydecanoic acid .
Analyse Chemischer Reaktionen
Types of Reactions: Decanoic acid, 6-hydroxy-, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the hydroxyl and carboxyl functional groups in the molecule.
Common Reagents and Conditions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can undergo substitution reactions with halogenating agents to form halogenated derivatives.
Major Products: The major products formed from these reactions include ketones, alcohols, and halogenated compounds, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Decanoic acid, 6-hydroxy-, has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: It serves as a model compound for studying the metabolism of medium-chain fatty acids.
Industry: It is used in the production of biodegradable plastics, surfactants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of decanoic acid, 6-hydroxy-, involves its interaction with specific molecular targets and pathways. In neurological applications, it has been shown to modulate AMPA receptors and PPAR-γ, which are involved in synaptic transmission and inflammation, respectively . Additionally, its ability to cross the blood-brain barrier allows it to exert effects directly on the central nervous system.
Vergleich Mit ähnlichen Verbindungen
Decanoic acid: A saturated fatty acid with a similar carbon chain length but lacking the hydroxyl group.
10-Hydroxydecanoic acid: Another hydroxylated decanoic acid with the hydroxyl group at the tenth carbon position.
Capric acid: Another name for decanoic acid, highlighting its use in various industrial applications.
Uniqueness: Decanoic acid, 6-hydroxy-, is unique due to the specific position of the hydroxyl group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
16899-10-8 |
|---|---|
Molekularformel |
C10H20O3 |
Molekulargewicht |
188.26 g/mol |
IUPAC-Name |
6-hydroxydecanoic acid |
InChI |
InChI=1S/C10H20O3/c1-2-3-6-9(11)7-4-5-8-10(12)13/h9,11H,2-8H2,1H3,(H,12,13) |
InChI-Schlüssel |
FVYMNKYNSBBJCT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CCCCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


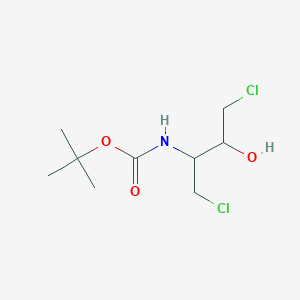
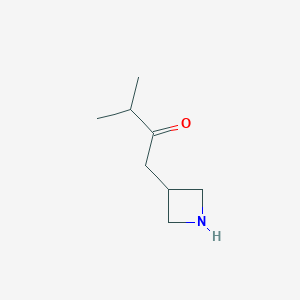
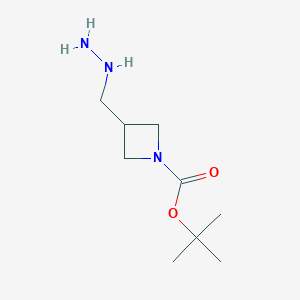
![Phenylmethyl 2-O-[2-(Acetylamino)-2-deoxy-D-glucopyranosyl]-alpha-D-mannopyranoside](/img/structure/B15124867.png)
![Dibenzo[a,e]cyclopropa[c]cyclohepten-6-ol, 1,1-difluoro-1,1a,6,10b-tetrahydro-, (1aalpha,6beta,10balpha)-](/img/structure/B15124874.png)

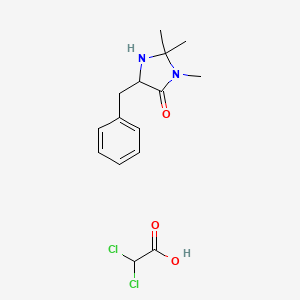
![2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid;16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaene](/img/structure/B15124884.png)
![[5-(4-Amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate](/img/structure/B15124886.png)
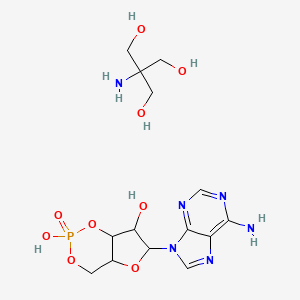


![3-[1'(R)-alpha-Methylbenzyl]-4(S)-chloromethyl-oxazolidin-2-one](/img/structure/B15124920.png)
